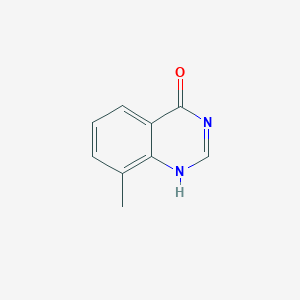

8-Methylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRXSFZDLGKFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388735 | |

| Record name | 8-Methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-54-5 | |

| Record name | 8-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19181-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methylquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 8-Methylquinazolin-4(3H)-one: A Technical Guide

Introduction

8-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The synthesis of specifically substituted quinazolinones, such as the 8-methyl derivative, is of significant interest to researchers exploring structure-activity relationships (SAR) for novel therapeutic agents.

This technical guide provides an in-depth overview of the primary synthetic route to this compound, focusing on the well-established Niementowski quinazolinone synthesis. This method offers a direct and efficient pathway for the construction of the 4(3H)-quinazolinone ring system.

Core Synthetic Pathway: Niementowski Reaction

The most common and direct method for preparing this compound is the Niementowski quinazoline synthesis.[1][2][3] This reaction involves the thermal condensation of a substituted anthranilic acid with an amide. For the target molecule, 2-amino-3-methylbenzoic acid is reacted with formamide, which serves as the source for the C2 carbon of the quinazolinone ring.[4][5] The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the final product.[6]

Caption: Niementowski synthesis of this compound.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Niementowski synthesis of quinazolin-4(3H)-ones, adapted for the synthesis of the 8-methyl derivative. These parameters are based on established protocols for similar substrates.[5][7]

| Parameter | Conventional Heating | Microwave-Assisted |

| Starting Material | 2-Amino-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid |

| Reagent | Formamide (excess) | Formamide (excess) |

| Temperature | 125 - 180 °C | 150 - 200 °C |

| Reaction Time | 2 - 10 hours | 10 - 30 minutes |

| Typical Scale | Millimole to Gram scale | Millimole scale |

| Reported Yields | Moderate to High (60-90%) | Good to Excellent (>80%) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the Niementowski reaction using both conventional heating and modern microwave-assisted techniques.

Protocol 1: Conventional Heating Method

This protocol is adapted from the general procedure for the Niementowski synthesis of quinazolin-4(3H)-ones from anthranilic acids and formamide.[5][7]

Workflow Diagram:

Caption: Workflow for conventional synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-amino-3-methylbenzoic acid (e.g., 1.51 g, 10 mmol).

-

Reagent Addition: Add a significant excess of formamide (e.g., 10-15 mL).

-

Heating: Heat the reaction mixture in an oil bath maintained at a temperature between 130-150 °C.

-

Reaction Time: Maintain heating for 2 to 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice or cold water (approx. 100 mL) with stirring.

-

Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product on the filter with several portions of cold water to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and potentially improve yields for the Niementowski reaction.[2][5]

Workflow Diagram:

Caption: Workflow for microwave-assisted synthesis.

Methodology:

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-methylbenzoic acid (e.g., 302 mg, 2 mmol) and formamide (3 mL).

-

Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at a set temperature of 180 °C for 15-20 minutes.

-

Work-up: After the irradiation is complete, cool the vial to a safe handling temperature (below 50 °C). Pour the contents into a beaker with ice water (approx. 50 mL).

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.

-

Drying: Dry the purified product under vacuum.

References

- 1. Niementowski quinazoline synthesis - Wikiwand [wikiwand.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Chemical properties of 8-Methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-Methylquinazolin-4(3H)-one, a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. While this compound is a known compound with CAS number 19181-54-5, detailed experimental data in the public domain is limited. This guide synthesizes available information on its basic properties and extrapolates its likely chemical behavior, spectroscopic characteristics, and potential biological activities based on the well-established chemistry of the quinazolinone core structure. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their investigations of this molecule.

Introduction

Quinazolin-4(3H)-one and its derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Chemical Properties and Data

Based on its structure and data from commercial suppliers, the fundamental properties of this compound are summarized below. Spectroscopic data are predicted based on the analysis of structurally similar compounds.

| Property | Data / Predicted Value | Citation |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 19181-54-5 | |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C | |

| Melting Point | Not experimentally determined. Expected to be a high-melting solid. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in DMSO and polar organic solvents. | |

| Predicted ¹H NMR | See Table 2 for predicted chemical shifts. | |

| Predicted ¹³C NMR | See Table 3 for predicted chemical shifts. | |

| Predicted IR Spectrum | See Table 4 for characteristic absorption bands. | |

| Predicted Mass Spectrum | M+ peak at m/z = 160. |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H |

| ~8.0 | d | 1H | H-5 |

| ~7.6 | t | 1H | H-7 |

| ~7.3 | d | 1H | H-6 |

| ~2.5 | s | 3H | 8-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (C-4) |

| ~148 | C-2 |

| ~140 | C-8a |

| ~135 | C-7 |

| ~127 | C-5 |

| ~125 | C-8 |

| ~120 | C-6 |

| ~118 | C-4a |

| ~17 | 8-CH₃ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2800 | N-H stretch (amide) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1680 | C=O stretch (amide) |

| ~1610, ~1470 | C=C stretch (aromatic) |

| ~1600 | C=N stretch |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation of an appropriately substituted anthranilic acid with a suitable one-carbon source, often followed by cyclization.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

2-Amino-3-methylbenzoic acid

-

Formamide

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

A mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated at 120-140°C for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration.

-

The crude product is washed with a dilute solution of sodium bicarbonate and then with water.

-

The solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

The expected chemical shifts are provided in Tables 2 and 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet of the sample or use an ATR accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic peaks are listed in Table 4.

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) or another appropriate method.

-

The expected molecular ion peak [M+H]⁺ would be at m/z 161.

Melting Point Determination:

-

Use a standard melting point apparatus to determine the melting range of the purified solid.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the quinazolinone scaffold is a well-known pharmacophore. Derivatives have shown a wide array of activities, often through the inhibition of key enzymes in signaling pathways.

Potential Signaling Pathways Targeted by Quinazolinone Derivatives

Caption: Potential signaling pathways modulated by quinazolinone derivatives.

Potential Areas of Investigation:

-

Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. This compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

-

Enzyme Inhibition: The quinazolinone nucleus is present in inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Assays for the inhibition of such enzymes could reveal potential therapeutic applications.

-

Antimicrobial Activity: The scaffold has also been associated with antibacterial and antifungal properties. Screening against a panel of pathogenic microbes would be a valuable initial step.

Conclusion

This compound represents an under-investigated member of the pharmacologically significant quinazolinone family. This technical guide provides a foundational understanding of its expected chemical properties and outlines detailed, albeit hypothetical, experimental procedures for its synthesis and characterization. The exploration of its biological activities, guided by the known pharmacology of the quinazolinone scaffold, presents a promising avenue for future research in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their investigations into this intriguing molecule.

An In-depth Technical Guide on the Potential Mechanisms of Action of 8-Methylquinazolin-4(3H)-one and its Analogs

Disclaimer: Detailed mechanistic studies specifically for 8-methylquinazolin-4(3H)-one are not extensively available in the public domain. This guide provides an in-depth overview of the known mechanisms of action for the broader class of quinazolin-4(3H)-one derivatives, which serve as a predictive framework for understanding the potential biological activities of this compound.

The quinazolin-4(3H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2][3] These activities are highly dependent on the nature and position of substituents on the quinazolinone ring. The diverse pharmacological effects observed for this class of compounds suggest multiple potential mechanisms of action, ranging from enzyme inhibition to antimicrobial and cytotoxic effects.[1][4][5]

Potential Mechanisms of Action for Quinazolin-4(3H)-one Derivatives

The biological activity of quinazolin-4(3H)-one derivatives is dictated by their specific molecular interactions with biological targets. Below are some of the well-documented mechanisms of action for this class of compounds.

1. Enzyme Inhibition

Many quinazolin-4(3H)-one derivatives exert their therapeutic effects by inhibiting specific enzymes.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, which is the formation of new blood vessels.[6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways involved in tumor growth and metastasis. This makes them promising candidates for anticancer therapies.[6]

-

Cyclooxygenase (COX) Inhibition: Some quinazolin-4(3H)-one analogs have been designed as selective inhibitors of COX-2, an enzyme responsible for inflammation and pain.[3] Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

2. Antimicrobial Activity

Quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[4][7] While the exact mechanisms are not always fully elucidated, they are thought to involve the disruption of microbial cellular processes. The introduction of specific substituents, such as halogens or nitro groups, has been shown to enhance the antimicrobial potency of these compounds.[4]

3. Cytotoxic and Anticancer Activity

Beyond VEGFR-2 inhibition, quinazolin-4(3H)-one derivatives have exhibited cytotoxic effects against various cancer cell lines through other mechanisms.[5][8] For instance, some derivatives have been shown to target the AKT1 protein, a key component of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3]

4. Anticonvulsant Activity

Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their anticonvulsant properties.[9] These compounds have shown efficacy in preclinical models of seizures, such as the subcutaneous pentylenetetrazole (s.c. PTZ) and maximal electroshock (MES) models.[9] The exact mechanism is likely related to the modulation of neuronal ion channels or neurotransmitter systems.

Quantitative Data for Selected Quinazolin-4(3H)-one Derivatives

The following tables summarize quantitative data for the biological activity of various quinazolin-4(3H)-one derivatives, illustrating the potency and spectrum of their effects.

Table 1: Anticancer Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5d | HCT116 | 6.09 | [6] |

| 5d | HepG2 | 2.39 | [6] |

| 5d | MCF7 | 8.94 | [6] |

| 5d | PC3 | 4.81 | [6] |

| 5h | HCT116 | 5.89 | [6] |

| 5h | HepG2 | 6.74 | [6] |

| 5p | HCT116 | 8.32 | [6] |

| 5p | HepG2 | 9.72 | [6] |

| 5p | MCF7 | 7.99 | [6] |

| 36 | Caco-2 | 23.31 | [3] |

| 36 | HepG2 | 53.29 | [3] |

| 36 | MCF-7 | 72.22 |[3] |

Table 2: Enzyme Inhibition by Selected Quinazolin-4(3H)-one Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5p | VEGFR-2 | 0.117 | [6] |

| Sorafenib (Reference) | VEGFR-2 | 0.069 |[6] |

Table 3: Antifungal Activity of a Quinazolin-4(3H)-one Derivative

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 66 | Fusarium graminearum | 0.76 | [3] |

| 66 | Botrytis cinerea | 1.65 |[3] |

Table 4: Anticonvulsant Activity of a Quinazolin-4(3H)-one Derivative

| Compound | Test Model | PD50 (µmol/kg) | Reference |

|---|---|---|---|

| 9c | s.c. PTZ | 200.53 | [9] |

| Phenobarbitone (Reference) | s.c. PTZ | 62.18 |[9] |

Visualizing Potential Mechanisms of Action

The following diagrams illustrate some of the signaling pathways and experimental workflows relevant to the study of quinazolin-4(3H)-one derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition by a quinazolin-4(3H)-one derivative.

Caption: General workflow for in vitro antimicrobial activity screening.

Experimental Protocols

The elucidation of the mechanism of action of quinazolin-4(3H)-one derivatives involves a variety of experimental techniques.

1. Synthesis

-

General Procedure: The synthesis of quinazolin-4(3H)-one derivatives often starts from anthranilic acid or its derivatives.[10] A common method involves the thermal cyclization of acetic anhydride on anthranilic acid to produce 2-methyl-4H-3,1-benzoxazan-4-one, which is then condensed with a hydrazine or amine to form the quinazolinone core.[10] Further modifications can be made by reacting this intermediate with various aldehydes or other reagents to introduce different substituents.[10]

2. In Vitro Enzyme Inhibition Assays

-

VEGFR-2 Kinase Assay: To determine the inhibitory effect on VEGFR-2, a kinase assay is typically performed. This involves incubating the recombinant VEGFR-2 enzyme with the test compound at various concentrations, along with a substrate (e.g., a synthetic peptide) and ATP. The extent of substrate phosphorylation is then measured, often using techniques like ELISA or radiometric assays. The IC50 value is calculated from the dose-response curve.

3. Cell-Based Assays

-

Cytotoxicity Assay (MTT Assay): To assess the anticancer activity of the compounds, a cell viability assay such as the MTT assay is commonly used. Cancer cells are seeded in 96-well plates and treated with different concentrations of the quinazolinone derivatives for a specified period (e.g., 48-72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

4. Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains, the broth microdilution method is frequently employed.[7] Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

5. In Vivo Models

-

Anticonvulsant Screening: For evaluating anticonvulsant activity, animal models are used. In the s.c. PTZ test, a chemical convulsant (pentylenetetrazole) is administered subcutaneously to mice that have been pre-treated with the test compound. The ability of the compound to prevent or delay the onset of seizures is observed. In the MES test, an electrical stimulus is applied to induce seizures, and the protective effect of the compound is assessed.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dovepress.com [dovepress.com]

- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. Buy 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one (EVT-2527355) | 1322605-15-1 [evitachem.com]

- 9. Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of the Quinazolin-4(3H)-one Scaffold: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Anticancer, Antimicrobial, and Enzyme Inhibitory Activities

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the biological activities associated with the quinazolin-4(3H)-one nucleus, with a particular focus on the structural features that govern its therapeutic potential. While specific biological data for 8-Methylquinazolin-4(3H)-one is limited in publicly available literature, this document will explore the activities of closely related analogs to infer its potential pharmacological profile.

Anticancer Activity of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as receptor tyrosine kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazolinone-based anticancer drugs target the ATP-binding site of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and angiogenesis.

A simplified representation of the EGFR signaling pathway, a common target for quinazolinone derivatives, is depicted below.

Antiproliferative Activity Data

The antiproliferative activity of various quinazolin-4(3H)-one derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for representative derivatives.

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinazolinone-morpholine hybrid (Compound 1) | A549 (Lung) | 2.83 | Paclitaxel | - |

| Quinazolinone-morpholine hybrid (Compound 1) | A549 (Lung) | 2.83 | Sorafenib | - |

| 2,3-disubstituted quinazolin-4(3H)-one (Compound 5d) | HePG2 (Liver) | 2.39 | Sorafenib | - |

| 2,3-disubstituted quinazolin-4(3H)-one (Compound 5h) | HCT116 (Colon) | 5.89 | Sorafenib | - |

| Quinazolin-4(3H)-one hydrazide (Compound 3j) | MCF-7 (Breast) | 0.20 | Lapatinib | 5.9 |

| Quinazolin-4(3H)-one hydrazide (Compound 3g) | A2780 (Ovarian) | 0.14 | Lapatinib | 12.11 |

Table 1: In vitro antiproliferative activity of selected quinazolin-4(3H)-one derivatives.[3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is also a promising framework for the development of novel antimicrobial agents.[3][6] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial and Antifungal Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 25.6 | Aspergillus fumigatus | 18.3 |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacillus subtilis | 24.3 | Saccharomyces cerevisiae | 23.1 |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 30.1 | Candida albicans | 26.1 |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Various Gram (+) & Gram (-) | - | - | - |

Table 2: Antimicrobial activity of selected quinazolin-4(3H)-one derivatives.[7][8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Enzyme Inhibitory Activity

Beyond RTKs, quinazolin-4(3H)-one derivatives have been shown to inhibit other enzymes with therapeutic relevance.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of infections by Helicobacter pylori. Certain quinazolinone derivatives have demonstrated potent urease inhibitory activity.

| Compound/Derivative Series | Urease IC50 (µg/mL) | Reference Inhibitor | Urease IC50 (µg/mL) |

| Quinazolinone-triazole-thiadiazole hybrids (5c) | 1.88 ± 0.17 | Thiourea | 15.06 ± 0.68 |

| Quinazolinone-triazole-thiadiazole hybrids (5e) | 1.90 ± 0.10 | Thiourea | 15.06 ± 0.68 |

| Quinazolinone-triazole-thiadiazole hybrids (5a) | 1.96 ± 0.07 | Thiourea | 15.06 ± 0.68 |

Table 3: Urease inhibitory activity of selected quinazolin-4(3H)-one derivatives.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs. Some quinazolin-4(3H)-one derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of type 2 diabetes.

| Compound/Derivative | α-Glucosidase IC50 (µM) | Reference Inhibitor | α-Glucosidase IC50 (µM) |

| Quinazolin-4(3H)-one phenoxy-acetamide (7b) | 14.4 | Acarbose | ~750 |

Table 4: α-Glucosidase inhibitory activity of a selected quinazolin-4(3H)-one derivative.

The Potential Role of the 8-Methyl Group

While direct biological data for this compound is scarce, the position and nature of substituents on the quinazolinone ring are known to significantly influence biological activity. A methyl group at the 8-position could potentially:

-

Modulate Lipophilicity: The addition of a methyl group can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

-

Steric Effects: The 8-position is adjacent to the fusion of the benzene and pyrimidine rings. A methyl group in this position could introduce steric hindrance that influences the overall conformation of the molecule and its binding to target enzymes.

-

Electronic Effects: A methyl group is weakly electron-donating, which could subtly alter the electron distribution within the aromatic system and impact interactions with biological targets.

Computational docking studies on various quinazolinone derivatives have been instrumental in predicting their binding modes and affinities to target proteins. Similar in silico studies on this compound could provide valuable insights into its potential biological targets and guide future experimental work.

Synthesis of the Quinazolin-4(3H)-one Scaffold

A general and efficient method for the synthesis of quinazolin-4(3H)-ones involves the condensation of an anthranilate with an amine in the presence of a suitable cyclizing agent.

Conclusion

The quinazolin-4(3H)-one scaffold represents a highly versatile and pharmacologically significant platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on related analogs provides a strong rationale for its investigation as a potential bioactive molecule. Further synthesis and biological evaluation of this compound and its derivatives are warranted to explore its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this promising area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

8-Methylquinazolin-4(3H)-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a group of molecules with significant and diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and potential therapeutic applications. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by consolidating key data, outlining experimental protocols, and visualizing relevant chemical and biological pathways.

Introduction

The quinazolin-4(3H)-one scaffold is a prominent pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The substitution pattern on the quinazolinone ring system plays a crucial role in modulating the pharmacological profile of these compounds. The presence of a methyl group at the 8-position of the quinazolinone core, yielding this compound, influences its physicochemical properties and biological interactions. This review focuses specifically on the synthesis, characterization, and reported biological evaluation of this particular derivative.

Chemical Properties and Characterization

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| SMILES | Cc1cccc2c1N=CNC2=O |

| InChI Key | GZRXSFZDLGKFLN-UHFFFAOYSA-N |

| Appearance | Solid (predicted) |

| Melting Point | Not consistently reported in literature |

| Solubility | Sparingly soluble in common organic solvents |

Note: Experimental data for melting point and solubility are not widely available and may vary depending on the purity and crystalline form of the compound.

Synthesis of this compound

The synthesis of this compound typically follows established methods for the preparation of the quinazolinone ring system. A common and effective approach is the copper-catalyzed isocyanide insertion reaction.

Copper-Catalyzed Isocyanide Insertion

This method involves the reaction of a functionalized anthranilic isocyanide with an appropriate amine in the presence of a copper catalyst. For the synthesis of this compound, methyl 2-isocyano-3-methylbenzoate serves as a key starting material.[1]

Experimental Protocol:

A detailed experimental procedure, as adapted from related syntheses, is provided below:

-

Reaction Setup: To a solution of methyl 2-isocyano-3-methylbenzoate (1.0 equivalent) in a suitable solvent such as anisole, add triethylamine (2.0 equivalents) and a catalytic amount of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While the broader class of quinazolin-4(3H)-ones has been extensively studied for various biological activities, specific data on this compound is limited in the public domain. The therapeutic potential of this specific compound is often inferred from structure-activity relationship (SAR) studies of larger libraries of quinazolinone derivatives.

Antimicrobial Activity

Antitumor Activity

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several derivatives approved as kinase inhibitors for cancer therapy.[4][5] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[6] Although direct antitumor activity data for this compound is not extensively reported, it serves as a valuable building block for the synthesis of novel quinazolinone-based anticancer compounds. For instance, derivatives of this compound could be designed to target specific kinases or other proteins involved in cancer progression.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of other quinazolinone derivatives, this compound analogs could potentially modulate key cancer-related signaling pathways.

Caption: Potential inhibitory effect on the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This compound represents a valuable chemical entity within the broader class of biologically active quinazolinones. While detailed biological data for this specific compound is not as abundant as for other derivatives, its role as a synthetic intermediate is crucial for the development of novel therapeutic agents. Future research should focus on the comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile. This includes systematic screening for its antimicrobial and antitumor activities, determination of quantitative measures such as IC50 values, and investigation into its mechanisms of action, including its effects on key signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this and related quinazolinone derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Methylquinazolin-4(3H)-one: A Technical Guide for Researchers

Introduction: 8-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. A comprehensive understanding of the spectroscopic characteristics of this molecule is essential for its synthesis, characterization, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.

While comprehensive, experimentally verified spectroscopic data for this compound is not extensively published, this guide compiles available predicted data for the target molecule and supplements it with experimental data from a closely related isomer, 3-Methylquinazolin-4(3H)-one, to provide a representative spectroscopic profile.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O[1] |

| Monoisotopic Mass | 160.06366 Da[1] |

| Appearance | White to off-white solid (predicted) |

Spectroscopic Data

The structural elucidation of this compound relies on the collective interpretation of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of specific experimental NMR data for this compound, the following tables present data for the isomeric compound 3-Methylquinazolin-4(3H)-one as a representative example.[2] Spectra are typically recorded in deuterated solvents such as DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.42 | s | H-2 |

| 8.21 | dd | H-5 |

| 7.87 | m | H-7 |

| 7.72 | d | H-8 |

| 7.60 (approx.) | m | H-6 |

| 3.55 | s | N-CH₃ |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

| Chemical Shift (δ) ppm | Assignment |

| 161.89 | C=O (C-4) |

| 149.66 | C-2 |

| 149.36 | C-8a |

| 135.35 | C-7 |

| 128.37 | C-5 |

| 128.16 | C-6 |

| 127.07 | C-4a |

| 122.68 | C-8 |

| 34.76 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for the quinazolin-4(3H)-one core structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Medium, Broad | N-H Stretching |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| ~1680-1660 | Strong | C=O Stretching (Amide I) |

| ~1615 | Medium-Strong | C=N Stretching |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. The following data for this compound is based on predicted values.[1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 161.07094 |

| [M+Na]⁺ | 183.05288 |

| [M-H]⁻ | 159.05638 |

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on detailed experimental methodologies. The following are standard protocols for the analysis of quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[4] Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Mount the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

HRMS (High-Resolution Mass Spectrometry): For accurate mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the elemental composition.[2]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 8-Methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 8-Methylquinazolin-4(3H)-one in various laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document focuses on established experimental methodologies, predicted solubility characteristics based on its chemical structure, and best practices for data presentation.

Introduction to this compound and its Solubility

This compound belongs to the quinazolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including in vitro biological assays, formulation development, and its absorption and bioavailability in vivo.

Quinazolinone derivatives are often crystalline solids characterized by a rigid, fused heterocyclic ring system. This structure typically results in high crystal lattice energy and relatively low polarity, leading to poor aqueous solubility.[1] However, the presence of nitrogen atoms within the ring system can allow for pH-dependent solubility.[1] It is generally expected that these compounds will show higher solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][3]

Experimental Protocols for Solubility Determination

Accurate solubility determination requires robust and well-defined experimental protocols. Two primary methods are presented here: a qualitative approach for initial screening and a quantitative method for precise measurement.

This rapid method is used to classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of solvents. This provides a preliminary understanding of its behavior.

Objective: To visually assess the solubility of the compound in common laboratory solvents at ambient temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, DMSO, DMF, 5% HCl (aq), 5% NaOH (aq))

-

Small glass vials or test tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 5 mg of this compound into a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial securely and vortex vigorously for 60 seconds.[4]

-

Allow the vial to stand for at least 5 minutes and visually inspect for any undissolved solid particles against a contrasting background.

-

Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

-

For aqueous solutions (water, 5% HCl, 5% NaOH), the pH can be tested with pH paper to note any acidic or basic properties of the dissolved compound.[5]

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Objective: To determine the precise equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium.[7]

-

Sample Separation: After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vial and then filter the supernatant through a 0.22 µm syringe filter.[7] This step must be performed carefully to avoid disturbing the solid pellet.

-

Quantification: Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method. Measure the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method.[8]

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following tables provide a structured format for presenting both qualitative and quantitative solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent | Observation at Room Temperature (Soluble / Partially Soluble / Insoluble) |

| Water | |

| Ethanol | |

| Methanol | |

| Dimethyl Sulfoxide (DMSO) | |

| N,N-Dimethylformamide (DMF) | |

| Acetone | |

| Acetonitrile | |

| Dichloromethane | |

| 5% HCl (aq) | |

| 5% NaOH (aq) |

Table 2: Quantitative Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

Molecular Weight of this compound: 160.17 g/mol

Visualization of Workflows and Logic

Visual diagrams are essential for clearly communicating experimental processes and logical flows. The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Caption: Logical Flow for Qualitative Solubility Classification.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 8-Methylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide explores the potential therapeutic targets of the specific derivative, 8-Methylquinazolin-4(3H)-one. While direct experimental data on this compound is limited, this document extrapolates potential targets and mechanisms of action based on extensive research into the broader class of quinazolin-4(3H)-one derivatives. This guide summarizes key therapeutic areas, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways to inform future research and drug development efforts.

Introduction to Quinazolin-4(3H)-ones

Quinazolin-4(3H)-one is a heterocyclic aromatic compound consisting of a pyrimidine ring fused to a benzene ring. This core structure is found in various natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] The versatility of the quinazolinone scaffold allows for substitutions at multiple positions, leading to a diverse range of pharmacological profiles, including antimicrobial, cytotoxic, anticancer, and anti-inflammatory properties.[3][4][5]

Potential Therapeutic Areas and Targets

Based on the activities of structurally related quinazolin-4(3H)-one derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

Oncology

Cancer is a primary area of investigation for quinazolinone derivatives. Several studies have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

-

Tyrosine Kinase Inhibition: Many quinazolinone derivatives have been identified as potent inhibitors of various tyrosine kinases, which are crucial for cell signaling pathways that control cell growth, differentiation, and survival.[6] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

-

Human Epidermal Growth Factor Receptor 2 (HER2)

-

Cyclin-Dependent Kinase 2 (CDK2)

-

-

Cytotoxicity against Cancer Cell Lines: Derivatives have shown significant cytotoxic effects against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), colon cancer (Caco-2), and liver cancer (HepG2).[2][6][7]

Infectious Diseases

The quinazolinone scaffold is a promising backbone for the development of novel antimicrobial agents.

-

Antibacterial Activity: Certain derivatives have demonstrated potent activity against Gram-positive bacteria, notably Staphylococcus aureus, by targeting essential bacterial enzymes like penicillin-binding proteins.[4]

-

Antifungal Activity: Some substituted quinazolinones have exhibited antifungal properties against various fungal strains.[3]

Inflammation

Quinazolinone derivatives have also been explored for their anti-inflammatory potential.

-

Cyclooxygenase (COX) Inhibition: Several compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response.[5]

Quantitative Data for Quinazolin-4(3H)-one Derivatives

The following table summarizes the biological activity of various quinazolin-4(3H)-one derivatives from published literature. This data provides a benchmark for the potential efficacy of this compound.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| Substituted Quinazolin-4(3H)-ones | MCF-7 (Breast Cancer) | IC50 | 0.20 - 15.72 µM | [6] |

| Substituted Quinazolin-4(3H)-ones | A2780 (Ovarian Cancer) | IC50 | 0.14 - 16.43 µM | [6] |

| Substituted Quinazolin-4(3H)-ones | Caco-2 (Colon Cancer) | IC50 | 23.31 µM | [2] |

| Substituted Quinazolin-4(3H)-ones | HepG2 (Liver Cancer) | IC50 | 53.29 µM | [2] |

| Substituted Quinazolin-4(3H)-ones | CDK2 | IC50 | Potent Inhibition | [6] |

| Substituted Quinazolin-4(3H)-ones | HER2 | IC50 | Potent Inhibition | [6] |

| Substituted Quinazolin-4(3H)-ones | EGFR | IC50 | Potent Inhibition | [6] |

| Substituted Quinazolin-4(3H)-ones | VEGFR2 | IC50 | Potent Inhibition | [6] |

| 4(3H)-Quinazolinone Derivatives | Staphylococcus aureus | MIC | ≤0.5 - ≥16 µg/mL | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of quinazolin-4(3H)-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds (dissolved in DMSO and diluted in culture media) are added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

Tyrosine Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human tyrosine kinase enzymes (e.g., EGFR, VEGFR2) and their corresponding polypeptide substrates are prepared in a kinase reaction buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO.

-

Kinase Reaction: The kinase, substrate, and test compound are mixed in a 96-well plate. The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: The bacterial strain (e.g., Staphylococcus aureus) is grown in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways that may be targeted by this compound, based on the activity of related compounds.

EGFR/VEGFR Signaling Pathway

Caption: Potential inhibition of EGFR/VEGFR signaling by this compound.

COX Inflammatory Pathway

Caption: Potential inhibition of the COX inflammatory pathway.

Experimental Workflow for Target Identification

Caption: A proposed experimental workflow for identifying and validating therapeutic targets.

Conclusion and Future Directions

While specific therapeutic targets for this compound have yet to be definitively identified, the extensive body of research on the quinazolin-4(3H)-one scaffold provides a strong foundation for future investigation. The potential for this compound to modulate key enzymes in oncology, infectious diseases, and inflammation warrants a systematic evaluation. The experimental protocols and workflows outlined in this guide offer a roadmap for researchers to elucidate the mechanism of action and therapeutic potential of this compound. Further studies, including high-throughput screening against diverse target panels and structure-activity relationship (SAR) analyses, are crucial next steps in the development of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cas 19181-54-5|| where to buy this compound [english.chemenu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of 8-Methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Analysis of 8-Methylquinazolin-4(3H)-one Interactions.

This technical guide provides a comprehensive overview of the in silico modeling of this compound, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This document outlines the methodologies for computational analysis of the interactions between this compound and its potential biological targets, presents hypothetical yet representative data in a structured format, and includes detailed experimental protocols and visualizations to guide researchers in this field.

Introduction to this compound and In Silico Modeling

This compound is a small molecule with the chemical formula C₉H₈N₂O. As a member of the quinazolinone family, it holds potential for therapeutic applications due to the diverse biological activities exhibited by this chemical scaffold. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the molecular interactions of compounds like this compound with biological macromolecules. These computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, are instrumental in predicting binding affinities, understanding mechanisms of action, and guiding the optimization of lead compounds in the drug discovery pipeline.

Potential Biological Targets and Signaling Pathways

Based on the known activities of quinazolinone derivatives, several key biological targets are of interest for the in silico investigation of this compound. These include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer cell proliferation.

-

Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents.

The interaction of this compound with these targets could modulate critical signaling pathways involved in cell growth, proliferation, and survival.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of this compound with a protein target involves several key steps, from ligand and protein preparation to detailed simulation and analysis.

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Ligand and Protein Preparation

4.1.1. 3D Structure Generation of this compound

Since a crystal structure may not be available, the 3D structure of this compound can be generated from its SMILES representation (Cc1cccc2c1c(=O)nc[nH]2).

-

Protocol:

-

Obtain the SMILES string for this compound from a chemical database like PubChem.

-

Use a molecular modeling software such as Avogadro, ChemDraw, or an online converter to generate the 2D structure from the SMILES string.

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.

-

Save the final structure in a format compatible with docking software (e.g., .pdb, .mol2, or .sdf).

-

4.1.2. Protein Target Preparation

-

Protocol:

-

Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17; DHFR, PDB ID: 1DLS) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like UCSF Chimera or PyMOL.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protocol:

-

Define the binding site on the target protein. This is typically the active site or a known allosteric site, often identified from the position of a co-crystallized ligand in the PDB structure.

-

Generate a grid box that encompasses the defined binding site.

-

Use a docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared 3D structure of this compound into the grid box.

-

The docking algorithm will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

-

Protocol:

-

Take the best-ranked docked pose of the this compound-protein complex as the starting structure for the MD simulation.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Perform energy minimization of the entire solvated system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) using software like GROMACS, AMBER, or NAMD.

-

Analyze the resulting trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions.

-

Data Presentation

The quantitative data obtained from in silico modeling can be summarized for comparative analysis. The following tables present hypothetical results for the interaction of this compound with EGFR and DHFR.

Table 1: Molecular Docking Results

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | EGFR | 1M17 | -7.8 | Met769, Leu768, Cys773 |

| This compound | DHFR | 1DLS | -8.2 | Ile7, Phe31, Ile94 |

| Reference Inhibitor (Gefitinib) | EGFR | 1M17 | -9.5 | Met769, Thr766, Gln767 |

| Reference Inhibitor (Methotrexate) | DHFR | 1DLS | -10.1 | Glu30, Ile7, Phe31 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Complex | Average RMSD (Å) | Key Hydrogen Bonds (Occupancy %) |

| This compound - EGFR | 1.5 ± 0.3 | N-H...O=C (Met769) (85%) |

| This compound - DHFR | 1.2 ± 0.2 | C=O...H-N (Ile7) (92%) |

Conclusion

This technical guide provides a framework for the in silico modeling of this compound interactions. By following the outlined experimental protocols, researchers can computationally evaluate its potential as a therapeutic agent by identifying its likely biological targets, elucidating its binding modes, and assessing the stability of its interactions. The presented workflow and data serve as a blueprint for conducting and interpreting such computational studies, ultimately accelerating the drug discovery and development process for this and other promising quinazolinone derivatives. The integration of these in silico methods is crucial for generating hypotheses that can be validated through subsequent in vitro and in vivo experiments.

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-Methylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodology is based on the well-established Niementowski quinazoline synthesis, a reliable and straightforward approach for the preparation of quinazolin-4(3H)-one derivatives.

Introduction

Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The 8-methyl substitution on the quinazolinone core can significantly influence its pharmacological profile, making this compound an important target for synthesis and further functionalization in drug development programs. The protocol described herein utilizes the classic condensation reaction between 2-amino-3-methylbenzoic acid and formamide.

Reaction Scheme

The synthesis of this compound is achieved through the thermal condensation of 2-amino-3-methylbenzoic acid with formamide. The reaction proceeds via the formation of an intermediate N-formylanthranilic acid, which subsequently undergoes cyclization with the elimination of a water molecule to yield the desired quinazolinone product.

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is adapted from the general procedure for Niementowski quinazoline synthesis.[1]

Materials:

-

2-Amino-3-methylbenzoic acid

-

Formamide

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylbenzoic acid and a molar excess of formamide (e.g., 5-10 equivalents).

-

Reaction: Heat the reaction mixture to 150-160°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into cold water with stirring.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure this compound.

-

Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Amino-3-methylbenzoic acid |

| Reagent | Formamide |

| Reaction Temperature | 150-160°C |

| Reaction Time | 4-6 hours |

| Product | This compound |

| Appearance | White to off-white solid |

| Yield | 70-85% (typical) |

| Melting Point | 234-236°C |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.10 (s, 1H, NH), 8.10 (s, 1H, H-2), 7.95 (d, J=7.6 Hz, 1H, H-5), 7.60 (d, J=7.2 Hz, 1H, H-7), 7.30 (t, J=7.6 Hz, 1H, H-6), 2.50 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 161.5 (C=O), 148.0 (C-8a), 145.5 (C-2), 134.0 (C-7), 127.5 (C-5), 126.0 (C-8), 125.5 (C-6), 121.0 (C-4a), 17.0 (CH₃).

-

Mass Spectrometry (ESI-MS): m/z 161.07 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

Conclusion